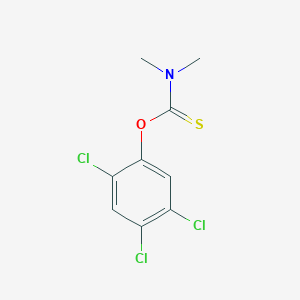
Dodecyl(dimethyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dodecyl(dimethyl)phosphane can be synthesized through several methods. One common approach involves the reaction of dodecyl chloride with dimethylphosphine in the presence of a base such as sodium hydride. The reaction proceeds as follows:
C12H25Cl+(CH3)2PH→C12H25P(CH3)2+HCl
Another method involves the use of Grignard reagents. For example, dodecylmagnesium bromide can react with dimethylphosphine oxide to produce this compound:
C12H25MgBr+(CH3)2P(O)→C12H25P(CH3)2+MgBr(OH)
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are usually carried out in controlled environments to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Dodecyl(dimethyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecyl(dimethyl)phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Complexation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are used to form metal-phosphine complexes.
Major Products
Oxidation: Dodecyl(dimethyl)phosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Complexation: Metal-phosphine complexes with potential catalytic applications.
科学的研究の応用
Dodecyl(dimethyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: It is used in the study of biological membranes and protein interactions. Its amphiphilic nature allows it to interact with lipid bilayers and proteins.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants and detergents. Its non-ionic nature makes it suitable for use in formulations that require mild detergents.
作用機序
The mechanism of action of dodecyl(dimethyl)phosphane involves its ability to interact with various molecular targets. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic species. In biological systems, it can interact with lipid bilayers and proteins, affecting their structure and function. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Dimethylphosphine oxide: Similar in structure but lacks the long dodecyl chain.
Diphenylphosphine oxide: Contains phenyl groups instead of the dodecyl group.
Triethylphosphine: Contains ethyl groups instead of the dodecyl and methyl groups.
Uniqueness
Dodecyl(dimethyl)phosphane is unique due to its long dodecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid bilayers and proteins. Its ability to form stable complexes with transition metals also sets it apart from other phosphines.
特性
IUPAC Name |
dodecyl(dimethyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXFPXRYYYJJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633650 |
Source


|
| Record name | Dodecyl(dimethyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6794-87-2 |
Source


|
| Record name | Dodecyl(dimethyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)


![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)

![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)



![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)

